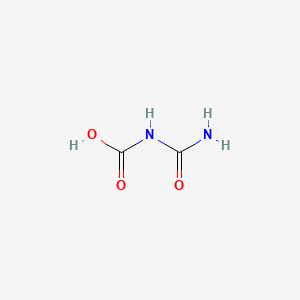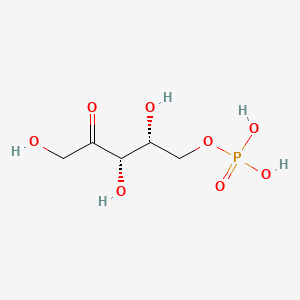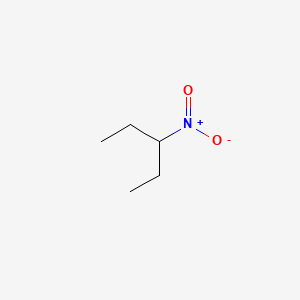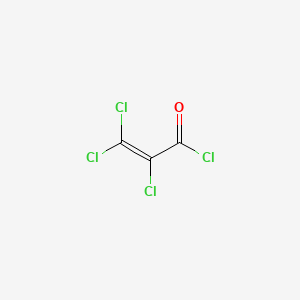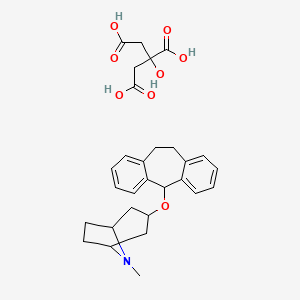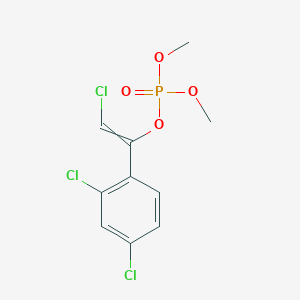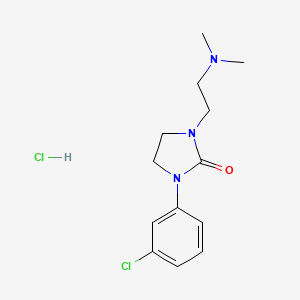
Icyp-diazirine
Overview
Description
Icyp-diazirine is a photoaffinity label widely used in biochemical research. It is a diazirine derivative that, upon exposure to ultraviolet light, generates a highly reactive carbene species. This carbene can form covalent bonds with nearby molecules, making this compound an invaluable tool for studying protein interactions and mapping binding sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Icyp-diazirine typically involves the following steps:
Formation of the diazirine ring: This is achieved by reacting a suitable precursor with a diazo compound under controlled conditions.
Introduction of the Icyp group: This step involves the attachment of the Icyp moiety to the diazirine ring through a series of organic reactions, often involving halogenation and subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Photolysis: Upon exposure to ultraviolet light, this compound undergoes photolysis to generate a carbene intermediate.
Insertion Reactions: The carbene can insert into C-H, O-H, or N-H bonds, forming stable covalent bonds with the target molecules.
Substitution Reactions: this compound can also undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Ultraviolet Light: Used to initiate the photolysis of this compound.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products:
Carbene Adducts: Formed by the insertion of the carbene into various bonds.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Icyp-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study reaction mechanisms and identify reactive intermediates.
Biology: Employed in the mapping of protein-protein and protein-ligand interactions.
Medicine: Utilized in drug discovery to identify potential drug targets and understand drug-receptor interactions.
Industry: Applied in the development of new materials and adhesives, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of Icyp-diazirine involves the generation of a carbene intermediate upon exposure to ultraviolet light. This carbene is highly reactive and can insert into various bonds, forming stable covalent adducts. The molecular targets of this compound are typically proteins, where the carbene can insert into C-H, O-H, or N-H bonds, thereby labeling the protein and allowing for its identification and study.
Comparison with Similar Compounds
Aryl Diazirines: Similar to Icyp-diazirine but with an aryl group instead of the Icyp group.
Benzophenone: Another photoaffinity label that generates a biradical intermediate upon exposure to ultraviolet light.
Aryl Azides: Generate nitrene intermediates upon photolysis, which can also insert into various bonds.
Uniqueness of this compound:
Higher Reactivity: The carbene generated by this compound is more reactive than the intermediates generated by benzophenone or aryl azides.
Versatility: this compound can insert into a wider range of bonds, making it more versatile for various applications.
Stability: this compound is more stable under storage conditions compared to some other photoaffinity labels.
This compound stands out due to its high reactivity, versatility, and stability, making it a preferred choice for many researchers in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-[[3-[(2-cyano-3-(125I)iodanyl-1H-indol-4-yl)oxy]-2-hydroxypropyl]amino]-2-methylpropyl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3IN6O3/c1-23(2,13-31-22(37)14-6-8-15(9-7-14)24(34-35-24)25(26,27)28)32-11-16(36)12-38-19-5-3-4-17-20(19)21(29)18(10-30)33-17/h3-9,16,32-33,36H,11-13H2,1-2H3,(H,31,37)/i29-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJONGNKORQSJSA-FRTDBYGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)NCC(COC3=CC=CC4=C3C(=C(N4)C#N)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)NCC(COC3=CC=CC4=C3C(=C(N4)C#N)[125I])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3IN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006117 | |
| Record name | N-{2-[(3-{[2-Cyano-3-(~125~I)iodo-1H-indol-4-yl]oxy}-2-hydroxypropyl)amino]-2-methylpropyl}-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85559-48-4 | |
| Record name | Benzamide, N-[2-[[3-[[2-cyano-3-(iodo-125I)-1H-indol-4-yl]oxy]-2-hydroxypropyl]amino]-2-methylpropyl]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85559-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(3-Trifluoromethyldiazirino)benzoyl)-3,3-dimethyl-6-hydroxy-7-(2-cyano-3-iodoindol-4-yloxy)-1,4-diazaheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085559484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(3-{[2-Cyano-3-(~125~I)iodo-1H-indol-4-yl]oxy}-2-hydroxypropyl)amino]-2-methylpropyl}-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine](/img/structure/B1214288.png)
